1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 1365272-21-4
VCID: VC0087425
InChI: InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3
SMILES: CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Molecular Formula: C8H7BrFNO3
Molecular Weight: 264.05

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene

CAS No.: 1365272-21-4

Cat. No.: VC0087425

Molecular Formula: C8H7BrFNO3

Molecular Weight: 264.05

* For research use only. Not for human or veterinary use.

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene - 1365272-21-4

Specification

CAS No. 1365272-21-4
Molecular Formula C8H7BrFNO3
Molecular Weight 264.05
IUPAC Name 1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Standard InChI InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Standard InChI Key NLZIUJOZYZKDDV-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

The IUPAC name 1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene defines the substituent positions on the benzene ring:

  • Bromine at position 1

  • Ethoxy group (-OCH2_2CH3_3) at position 2

  • Fluorine at position 5

  • Nitro group (-NO2_2) at position 3.

The SMILES notation CCOC1=C(C(=C(C=C1Br)F)[N+](=O)[O-])F confirms the planar aromatic system and substituent orientation. The ethoxy group introduces steric bulk, while the nitro and halogens enhance electrophilic substitution selectivity.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC8H7BrFNO3\text{C}_8\text{H}_7\text{BrFNO}_3
Molecular Weight264.05 g/mol
XLogP3-AA (Partitioning)~2.8 (estimated)
Hydrogen Bond Acceptors4
Rotatable Bonds3

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols for 1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene are proprietary, its synthesis likely involves sequential electrophilic aromatic substitutions (EAS):

  • Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution or Ullmann coupling.

  • Nitration: Treatment with nitric acid (HNO3_3) and sulfuric acid (H2_2SO4_4) at controlled temperatures.

  • Halogenation: Bromination using Br2_2/FeBr3_3 or N-bromosuccinimide (NBS), followed by fluorination with HF or DAST.

Reaction optimization must address competing substituent effects. The nitro group’s meta-directing nature and bromine’s ortho/para-directing tendencies necessitate precise temperature and catalyst control.

Purification and Characterization

Post-synthesis purification typically involves column chromatography or recrystallization. Analytical confirmation employs:

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight verification.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR reveals ethoxy protons (~1.3 ppm for CH3_3, ~4.0 ppm for OCH2_2).

    • 19F^{19}\text{F} NMR detects fluorine environments near -110 ppm.

Physicochemical Properties

Thermal and Solubility Profiles

The compound is stored as a light-sensitive solid or liquid under inert gas (N2_2/Ar) at <15°C. Key properties include:

Table 2: Physical and Chemical Data

PropertyValueSource
Physical State (20°C)White to brown powder or liquid
Melting PointNot reported
Boiling PointNot reported
Flash Point111°C
SolubilityLow in H2_2O; soluble in DCM, DMF

The nitro group’s polarity enhances solubility in polar aprotic solvents, while bromine contributes to halogen bonding interactions.

Reactivity and Functional Transformations

Electrophilic and Nucleophilic Pathways

  • Nitro Reduction: Catalytic hydrogenation (H2_2/Pd-C) converts -NO2_2 to -NH2_2, yielding aminobenzene derivatives.

  • Ethoxy Hydrolysis: Acidic or basic conditions cleave the ether to a hydroxyl group, forming 1-bromo-5-fluoro-3-nitrobenzene-2-ol.

  • Bromine Displacement: Suzuki-Miyaura coupling replaces Br with aryl/heteroaryl groups under palladium catalysis.

Stability and Degradation

The compound is air-sensitive, with decomposition risks under prolonged light exposure or elevated temperatures. Hydrolytic stability depends on pH, with rapid degradation in strong acids/bases.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold is a precursor to:

  • Antibiotics: Fluorinated quinolone analogs.

  • Kinase Inhibitors: Nitro-aromatics for targeted cancer therapies.

Agrochemical Development

Structural analogs act as herbicides and pesticides, leveraging fluorine’s metabolic resistance and bromine’s bioactivity.

Hazard StatementCodePrecautions
Harmful if swallowedH302Use PPE; avoid ingestion
Skin irritationH315Wear nitrile gloves
Eye irritationH319Safety goggles required
Respiratory irritationH335Use fume hoods

Emergency Measures

  • Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste.

  • Exposure: Flush eyes/skin with water; seek medical attention for inhalation.

Comparison with Structural Analogs

Substituent Position Effects

  • 1-Bromo-2-ethyl-5-fluoro-4-nitrobenzene (CID 118824740) : Ethyl vs. ethoxy group alters hydrophobicity (XLogP3 3.3 vs. ~2.8).

  • 1-Bromo-2-fluoro-3-nitrobenzene (CAS 58534-94-4) : Lacking ethoxy, it exhibits higher volatility (liquid state at RT).

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